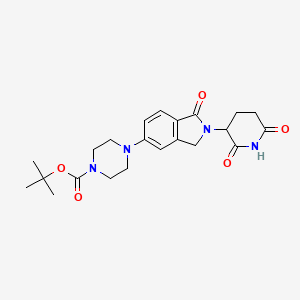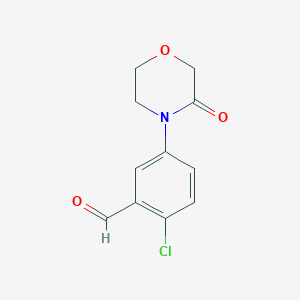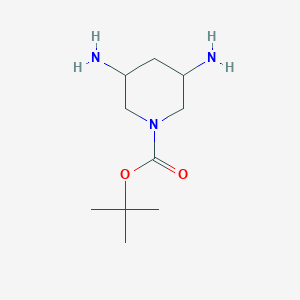![molecular formula C22H30O14 B12435169 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is a complex carbohydrate derivative. It is a type of feruloylated oligosaccharide, which means it contains a ferulic acid moiety attached to a sugar molecule. This compound is known for its antioxidant properties and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose typically involves the esterification of sucrose with ferulic acid. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 90-95°C under reduced pressure for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve enzymatic methods where specific enzymes catalyze the esterification process. This method is preferred for its efficiency and eco-friendliness compared to chemical synthesis.
化学反应分析
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose can undergo various chemical reactions, including:
Oxidation: The ferulic acid moiety can be oxidized to form quinones.
Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.
Hydrolysis: The ester bond can be hydrolyzed to release ferulic acid and sucrose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Dihydroferulic acid derivatives.
Hydrolysis: Ferulic acid and sucrose.
科学研究应用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
作用机制
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reduce oxidative stress. This compound may also modulate signaling pathways related to inflammation and cell survival, contributing to its protective effects .
相似化合物的比较
Similar Compounds
Sucrose Stearate: Another ester of sucrose, but with stearic acid instead of ferulic acid.
Sucrose Monolaurate: An ester of sucrose with lauric acid.
Sucrose Benzoate: An ester of sucrose with benzoic acid.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is unique due to the presence of the ferulic acid moiety, which imparts significant antioxidant properties. This makes it particularly valuable in applications where oxidative stress reduction is desired .
属性
分子式 |
C22H30O14 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC 名称 |
[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/t13?,14?,16?,17?,18?,19?,20?,21?,22-/m0/s1 |
InChI 键 |
XMBZZLUIFFOAHR-JYQQYYBKSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





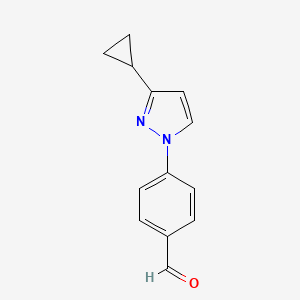

![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)

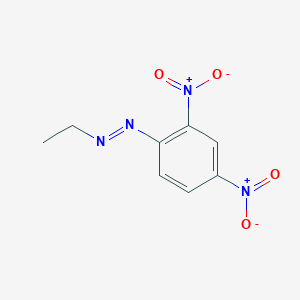
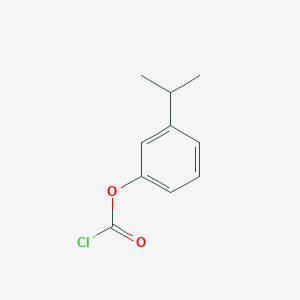
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
